molecular formula C8H10IN3 B1221509 2-[(2-iodophenyl)methyl]guanidine CAS No. 46053-98-9

2-[(2-iodophenyl)methyl]guanidine

Katalognummer: B1221509
CAS-Nummer: 46053-98-9
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: ZZBINWIXTJFNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanidine, (o-iodobenzyl)- is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. The addition of an o-iodobenzyl group to the guanidine structure enhances its chemical properties, making it useful in specialized applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, (o-iodobenzyl)- typically involves the reaction of o-iodobenzylamine with a guanidine precursor. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Guanidine, (o-iodobenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylguanidines, while oxidation and reduction reactions can modify the guanidine moiety .

Wissenschaftliche Forschungsanwendungen

Guanidine, (o-iodobenzyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of guanidine, (o-iodobenzyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The o-iodobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Guanidine, (o-iodobenzyl)- is unique due to the presence of the o-iodobenzyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly useful in specialized applications where other guanidine derivatives may not be as effective .

Eigenschaften

CAS-Nummer

46053-98-9

Molekularformel

C8H10IN3

Molekulargewicht

275.09 g/mol

IUPAC-Name

2-[(2-iodophenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI-Schlüssel

ZZBINWIXTJFNDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

Kanonische SMILES

C1=CC=C(C(=C1)CN=C(N)N)I

46053-98-9

Synonyme

2-iodobenzylguanidine
ortho-iodobenzylguanidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.